4-(4-BOC-Aminophenyl)-2-fluorophenol
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Overview
Description
4-(4-BOC-Aminophenyl)-2-fluorophenol is an organic compound that features a tert-butoxycarbonyl (BOC) protected amine group and a fluorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BOC-Aminophenyl)-2-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group on 4-aminophenol with a BOC group, followed by the introduction of a fluorine atom at the ortho position relative to the hydroxyl group. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The BOC protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-BOC-Aminophenyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield a quinone, while substitution of the fluorine atom could result in various substituted phenols.
Scientific Research Applications
4-(4-BOC-Aminophenyl)-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-fluorophenol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, for example, the compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The BOC-protected amine group can be deprotected under acidic conditions, revealing the active amine that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-BOC-Aminophenyl)boronic acid: Similar in structure but contains a boronic acid group instead of a fluorophenol moiety.
4-(4-BOC-Aminophenyl)phenol: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
4-(4-BOC-Aminophenyl)-2-chlorophenol:
Uniqueness
4-(4-BOC-Aminophenyl)-2-fluorophenol is unique due to the presence of both a BOC-protected amine and a fluorophenol group. This combination allows for specific reactivity and interactions that are not possible with other similar compounds. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl N-[4-(3-fluoro-4-hydroxyphenyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-13-7-4-11(5-8-13)12-6-9-15(20)14(18)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQPMXQFWLAOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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